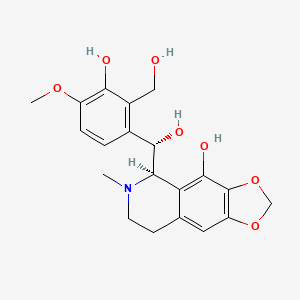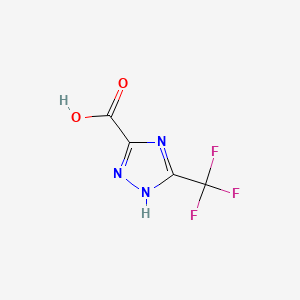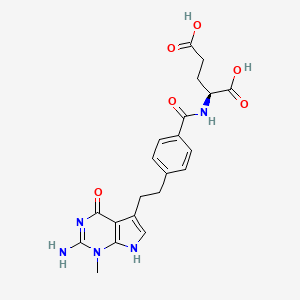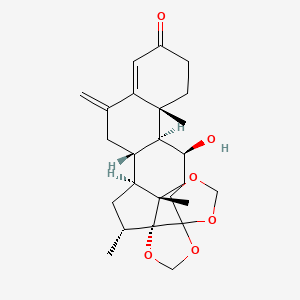
11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is likely to have significant biological activity due to its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one would typically involve multiple steps, including the introduction of hydroxyl, methyl, and methylenedioxy groups at specific positions on the steroid backbone. Common synthetic routes might include:
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Methylation: Addition of a methyl group at the 16alpha position.
Methylenation: Formation of methylene bridges at the 17,20 and 20,21 positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and purification processes like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the double bonds or carbonyl groups.
Substitution: Various substitution reactions might occur, especially at the methylene and hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one could have various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on cellular processes.
Medicine: Potential use as a therapeutic agent due to its steroidal structure.
Industry: Possible applications in the production of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with steroid receptors in the body. Steroids typically exert their effects by binding to specific receptors, altering gene expression, and modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Corticosteroids: Such as cortisol and prednisone.
Anabolic Steroids: Like testosterone and nandrolone.
Synthetic Steroids: Including dexamethasone and betamethasone.
Uniqueness
What sets 11beta-Hydroxy-16alpha-methyl-6-methylene-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one apart is its unique combination of functional groups and structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
InChI |
InChI=1S/C25H34O6/c1-14-7-17-19-8-15(2)25(24(30-13-31-25)11-28-12-29-24)23(19,4)10-20(27)21(17)22(3)6-5-16(26)9-18(14)22/h9,15,17,19-21,27H,1,5-8,10-13H2,2-4H3/t15-,17+,19+,20+,21-,22+,23+,24?,25-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKFCDKMOWQCJ-FUQKSPMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(=C)C4=CC(=O)CCC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(=C)C4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

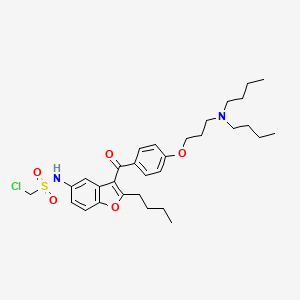
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)
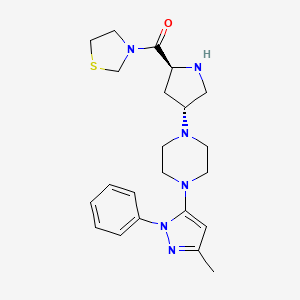
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
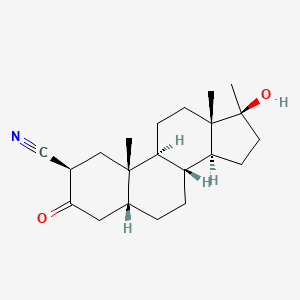
![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)

